2-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide
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Overview
Description
2-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structural properties, which contribute to its pharmacological effects and potential for drug development.
Mechanism of Action
Target of Action
The primary target of 2-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain . This compound has been shown to exhibit inhibitory activity against AChE .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays an important role in learning and memory . The compound’s mode of action was confirmed by molecular docking studies .
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine in the brain . This can enhance cognitive functions as acetylcholine is a key neurotransmitter involved in learning and memory .
Result of Action
The primary result of the compound’s action is the inhibition of AChE, leading to an increase in acetylcholine levels . This can potentially alleviate symptoms of conditions characterized by low acetylcholine levels, such as Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is likely to be complex and could involve both covalent and non-covalent bonds .
Cellular Effects
The effects of 2-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide on cells are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies have shown that this compound can have threshold effects, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes. This compound can interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide typically involves the following steps:
Formation of the piperazine ring: The initial step involves the synthesis of the piperazine ring, which is achieved through the reaction of appropriate amines with dihaloalkanes under controlled conditions.
Attachment of the phenyl group: The phenyl group is introduced to the piperazine ring through a nucleophilic substitution reaction, using phenyl halides as the electrophilic agents.
Formation of the benzamide moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate compound with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the benzamide moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological processes and as a tool for investigating cellular mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders and other diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products due to its versatile chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity and potential use in treating Alzheimer’s disease.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Used as a therapeutic agent for leukemia, specifically inhibiting tyrosine kinases.
Uniqueness
2-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide stands out due to its unique structural properties, which confer distinct pharmacological effects and make it a valuable compound for drug development and scientific research. Its versatility in undergoing various chemical reactions and its potential therapeutic applications further highlight its significance in the field of medicinal chemistry.
Properties
IUPAC Name |
2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-18-8-5-6-11-20(18)21(25)22-12-7-13-23-14-16-24(17-15-23)19-9-3-2-4-10-19/h2-6,8-11H,7,12-17H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCDZVBLRWCCFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.